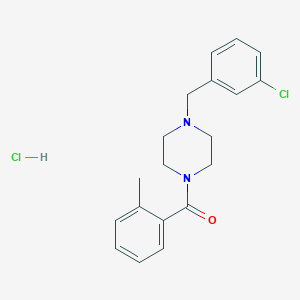
1-(3-chlorobenzyl)-4-(2-methylbenzoyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzyl)-4-(2-methylbenzoyl)piperazine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is often referred to as CBMP, and it has been found to have a wide range of biochemical and physiological effects. In
作用機序
The exact mechanism of action of CBMP is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and a weak antagonist at the dopamine D2 receptor. This results in a complex interplay of effects on the central nervous system, including modulation of neurotransmitter release and receptor activity.
Biochemical and Physiological Effects:
CBMP has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been found to affect the activity of several enzymes and ion channels in the brain. These effects can lead to changes in mood, cognition, and behavior.
実験室実験の利点と制限
One of the main advantages of CBMP as a pharmacological tool is its high affinity for several neurotransmitter receptors. This makes it a valuable tool for studying the role of these receptors in various physiological processes. However, CBMP also has several limitations, including its potential for off-target effects and its relatively short half-life in vivo.
将来の方向性
There are several potential future directions for research on CBMP. One area of interest is its potential as a treatment for psychiatric disorders, such as depression and anxiety. Another area of interest is its potential as a tool for studying the role of neurotransmitter receptors in addiction and substance abuse. Additionally, further research is needed to fully understand the mechanism of action of CBMP and its potential for off-target effects.
合成法
The synthesis of CBMP involves several steps, including the reaction of 3-chlorobenzyl chloride with 2-methylbenzoyl chloride in the presence of a base. This reaction results in the formation of 1-(3-chlorobenzyl)-4-(2-methylbenzoyl)piperazine, which is then converted to its hydrochloride salt form through the addition of hydrochloric acid. The final product is a white crystalline powder that can be purified through recrystallization.
科学的研究の応用
CBMP has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a pharmacological tool for studying the central nervous system. CBMP has been found to have an affinity for several neurotransmitter receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. This makes it a valuable tool for studying the role of these receptors in various physiological processes.
特性
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(2-methylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O.ClH/c1-15-5-2-3-8-18(15)19(23)22-11-9-21(10-12-22)14-16-6-4-7-17(20)13-16;/h2-8,13H,9-12,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUZUOMPJGROJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(2-methylphenyl)methanone;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

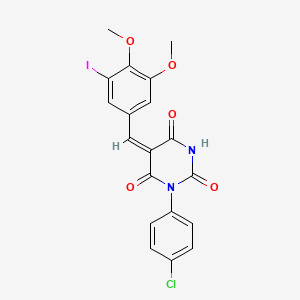
![2-{[2-(4-chlorophenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone](/img/structure/B6047378.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine](/img/structure/B6047383.png)
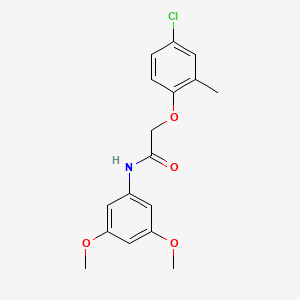
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4-nitrophenol](/img/structure/B6047398.png)
![7-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6047414.png)
![{1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B6047415.png)
![[4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6047422.png)
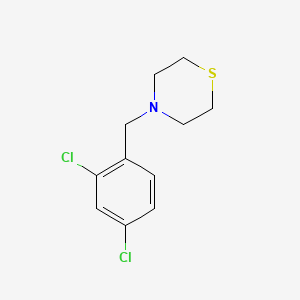
![N-benzyl-2-{[(4-bromophenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B6047430.png)
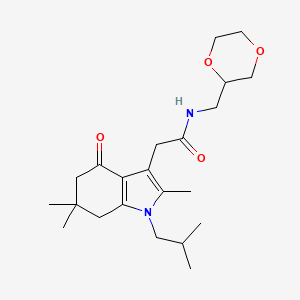

![ethyl 5-ethyl-2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B6047456.png)
![4-(4-ethoxybenzyl)-3-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]-2-piperazinone](/img/structure/B6047458.png)